molecular formula C11H14ClFN2O B8689936 1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine CAS No. 740807-00-5

1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine

Cat. No. B8689936
M. Wt: 244.69 g/mol
InChI Key: QIFYJMPMJLJMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine” is a derivative of piperazine . Piperazine derivatives are often found in drugs or bioactive molecules due to their different possible roles depending on the position in the molecule and on the therapeutic class . They are also used due to the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

Piperazine derivatives have been classified as having acute toxicity, causing skin and eye irritation . They are also considered non-combustible, acute toxic, and very toxic hazardous materials .

properties

CAS RN

740807-00-5

Product Name

1-(4-Chloro-2-fluoro-5-methoxyphenyl)piperazine

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-methoxyphenyl)piperazine

InChI

InChI=1S/C11H14ClFN2O/c1-16-11-7-10(9(13)6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3

InChI Key

QIFYJMPMJLJMLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N2CCNCC2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

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